molecular formula C15H21ClN2 B1683465 Vabicaserin hydrochloride CAS No. 887258-94-8

Vabicaserin hydrochloride

Katalognummer: B1683465
CAS-Nummer: 887258-94-8
Molekulargewicht: 264.79 g/mol
InChI-Schlüssel: PYPPENBDXAWXJC-QNTKWALQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vabicaserin hydrochloride involves multiple steps, starting from the formation of the core structure, followed by functional group modifications. The key steps include cyclization reactions to form the diazepinoquinoline core and subsequent functionalization to introduce the hydrochloride moiety .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Vabicaserin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired modification, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

Wissenschaftliche Forschungsanwendungen

Vabicaserin hydrochloride is a chemical compound that has been investigated for its potential applications, primarily linked to its activity as a selective 5-HT2C receptor agonist . This mechanism of action suggests its utility in treating central nervous system disorders . Although its development has been discontinued, research provides insights into its potential uses, especially concerning schizophrenia .

General Information
Vabicaserin, also known as SCA-136, was under development by Wyeth and later Pfizer as a novel antipsychotic and anorectic . Clinical trials for psychosis treatment were discontinued in 2010, and its investigation as an antidepressant also appears to have been dropped .

Pharmacological Action
Vabicaserin functions as a selective 5-HT2C receptor full agonist, displaying a high affinity (Ki = 3 nM) and efficacy (EC50 = 8 nM) . It also acts as a 5-HT2B receptor antagonist (IC50 = 29 nM) and a weak 5-HT2A receptor antagonist (IC50 = 1,650 nM), though the latter is not clinically significant .

Mechanism of Action and Potential Benefits

  • Mesolimbic Pathway Inhibition: By activating 5-HT2C receptors, Vabicaserin inhibits dopamine release in the mesolimbic pathway. This action could reduce the positive symptoms of schizophrenia .
  • Prefrontal Cortex Activity: Vabicaserin increases acetylcholine and glutamate levels in the prefrontal cortex, potentially improving cognitive symptoms .

Clinical Trials and Research

  • Schizophrenia Treatment: A randomized, double-blind, placebo-controlled study evaluated Vabicaserin's efficacy, safety, and tolerability in adults with acute schizophrenia . The trial involved 314 hospitalized subjects who were administered Vabicaserin at 200 or 400 mg/day, olanzapine at 15 mg/day, or a placebo .
  • Efficacy Findings: The study's primary endpoint was the centrally rated PANSS Positive (PANSS-PPS). Vabicaserin at 200 mg/day and olanzapine showed significant improvement at week 6 compared to the placebo . However, a 400 mg/day dose did not show significant decrease compared to the placebo. Both Vabicaserin groups showed significant improvement from baseline in PANSS Negative scores, while the placebo group worsened .
  • Dosage Considerations: Vabicaserin demonstrated efficacy on primary and secondary endpoints at 200 mg/day but not at 400 mg/day, where only a trend for efficacy was observed . The 200 mg/day Vabicaserin group achieved proof of concept using central ratings .
  • Tolerability and Safety: Both Vabicaserin doses were well tolerated without significant safety signals, and no weight gain was observed . Olanzapine, however, did cause weight gain .

Other Potential Applications

  • CNS Disorders: Beyond schizophrenia, 5-HT2C receptor agonists like Vabicaserin are considered potential treatments for various central nervous system (CNS) disorders, including obesity and substance abuse .
  • Potential Use in Combination Therapies: Vabicaserin can be administered as a sole therapy or with other therapeutic agents for conditions where modulation of 5-HT(2C) receptor activity is beneficial . Such conditions include psychiatric disorders, addictive behaviors, cognitive disorders, obesity, movement disorders, and compound addictions .

Limitations

  • Discontinuation of Development: Vabicaserin's development was discontinued for unknown reasons, which limits the availability of comprehensive data .
  • Inconsistent Efficacy: The clinical trial data indicate that Vabicaserin's efficacy varied with dosage, with the 200 mg/day dose showing better results than the 400 mg/day dose .

Data Table:

EndpointVabicaserin 200 mg/dayVabicaserin 400 mg/dayOlanzapine 15 mg/dayPlacebo
PANSS-PPS ImprovementSignificantNon-significantSignificantN/A
PANSS Negative ImprovementSignificantSignificantN/AWorsened
PANSS Total ImprovementSignificantTrendSignificantN/A
Weight GainNoNoYesNo

Wirkmechanismus

Vabicaserin hydrochloride exerts its effects primarily through the activation of 5-HT2C receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This modulation is crucial for its therapeutic effects in treating psychiatric disorders and enhancing cognitive function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Vabicaserin hydrochloride include:

Uniqueness

This compound is unique due to its high selectivity for 5-HT2C receptors and its ability to modulate multiple neurotransmitter pathways. This selectivity and broad mechanism of action make it a valuable compound for both therapeutic applications and scientific research .

Biologische Aktivität

Vabicaserin hydrochloride is a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a subtype of serotonin receptor that plays a crucial role in the modulation of neurotransmitter systems involved in various psychiatric disorders. This article provides an overview of the biological activity of vabicaserin, focusing on its pharmacological profile, effects on neurotransmission, and potential therapeutic applications.

Vabicaserin is identified chemically as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride with a molecular formula of C18_{18}H21_{21}ClN2_{2} and a CAS number of 887258-94-8 . It exhibits high binding affinity for the 5-HT2C receptor with an inhibition constant (Ki_i) of approximately 3 nM and an effective concentration (EC50_{50}) of 8 nM , indicating strong agonistic activity .

The mechanism of action involves the activation of intracellular signaling pathways through phospholipase C activation, leading to increased intracellular calcium levels and neurotransmitter release, particularly dopamine in specific brain regions . This modulation is significant for its potential use in treating conditions such as schizophrenia and depression.

Agonistic Activity

Vabicaserin's biological activity as a full agonist at the 5-HT2C receptor has been characterized through various preclinical studies. The compound has been shown to:

  • Stimulate calcium mobilization : This is critical for neurotransmitter release and synaptic plasticity.
  • Decrease extracellular dopamine levels in the nucleus accumbens without affecting striatal dopamine levels, suggesting a targeted action in mesolimbic pathways associated with reward processing and mood regulation .

Selectivity

Vabicaserin demonstrates selectivity over other serotonin receptors, particularly showing minimal activity at the 5-HT2A and 5-HT2B receptors. This selectivity is essential as it reduces the likelihood of side effects commonly associated with non-selective serotonergic agents .

Schizophrenia Treatment

Clinical trials have investigated vabicaserin's efficacy in treating schizophrenia. A notable study utilized a quantitative systems pharmacology model to predict improvements in the Positive and Negative Syndrome Scale (PANSS). The model suggested that vabicaserin could lead to significant improvements in both positive and negative symptoms when receptor activation exceeds baseline levels .

Table 1: Predicted PANSS Improvements with Vabicaserin

Dose (mg b.i.d.)Predicted PANSS ImprovementObserved PANSS Improvement
100~9 points8.57 points (95% CI: 1.98, 15.15)
200~12 points5.91 points (95% CI: -0.84, 12.2)

Note: The confidence intervals reflect variability due to patient responses and dropout rates during trials.

Depression Treatment

Beyond schizophrenia, vabicaserin has been explored for its potential antidepressant effects. Preclinical studies indicate that it may alleviate negative symptoms such as social withdrawal and anhedonia. However, further clinical validation is required to establish its efficacy across broader depressive symptoms .

Case Studies and Research Findings

Several case studies have highlighted vabicaserin's potential benefits:

  • A Phase IIa trial demonstrated improvements in PANSS scores among participants receiving vabicaserin compared to placebo groups.
  • Imaging studies using PET scans have confirmed that vabicaserin penetrates the blood-brain barrier effectively, allowing for significant central nervous system interaction .

Eigenschaften

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977679
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887258-94-8, 620948-34-7
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VABICASERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vabicaserin hydrochloride
Reactant of Route 2
Vabicaserin hydrochloride
Reactant of Route 3
Reactant of Route 3
Vabicaserin hydrochloride
Reactant of Route 4
Vabicaserin hydrochloride
Reactant of Route 5
Vabicaserin hydrochloride
Reactant of Route 6
Vabicaserin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.